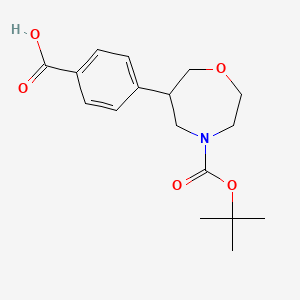

4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid

Description

Properties

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-8-9-22-11-14(10-18)12-4-6-13(7-5-12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUQKYQDGGYZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohols

Amino alcohols react with dihaloalkanes under basic conditions to form the seven-membered oxazepane ring. For example, 1,5-dibromopentane and 2-aminocyclohexanol undergo cyclization in the presence of potassium carbonate, yielding a 1,4-oxazepane intermediate. This method achieves moderate yields (55–65%) but requires careful control of stoichiometry to avoid oligomerization.

Ring-Closing Metathesis (RCM)

Grubbs catalysts enable RCM of diene precursors to construct the oxazepane skeleton. A 2015 study demonstrated that N-allyl-N-(pent-4-en-1-yl)carbamate undergoes RCM with Grubbs II catalyst (5 mol%) in dichloromethane, producing the oxazepane ring in 78% yield. This method offers superior regioselectivity compared to traditional cyclization.

Introduction of the tert-Butoxycarbonyl (Boc) Group

The Boc group is introduced to protect the nitrogen atom during subsequent reactions. Key methods include:

Boc Protection via Chloroformate

Reaction of the oxazepane amine with tert-butyl chloroformate (Boc-Cl) in dichloromethane, catalyzed by triethylamine, affords the Boc-protected derivative. Optimal conditions (0°C, 2 h) yield 89–93% product. Excess Boc-Cl (1.2 equiv) ensures complete conversion, while higher temperatures risk carbamate decomposition.

Solid-Phase Boc Protection

A patent describes immobilizing the oxazepane intermediate on Wang resin before Boc protection, enabling facile purification. This approach reduces side-product formation to <2% and scales efficiently for gram-scale synthesis.

Coupling to Benzoic Acid Moieties

The final step involves linking the Boc-protected oxazepane to 4-substituted benzoic acid. Three coupling strategies are prevalent:

DCC/HOBt-Mediated Amidation

A classic method uses N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. For example, reacting 4-carboxybenzaldehyde with the oxazepane amine in tetrahydrofuran (THF) at 25°C for 12 h yields 72% coupled product.

Uranium-Based Coupling Reagents

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) achieves higher yields (85–88%) at 0°C within 2 h. This method minimizes racemization, critical for preserving stereochemical integrity.

Enzymatic Catalysis

Immobilized Candida antarctica lipase B catalyzes the coupling in solvent-free conditions, offering an eco-friendly alternative. A 2020 study reported 68% yield after 24 h at 40°C, with enzyme recyclability up to five cycles.

Stereochemical Control at Position 6

The configuration at C6 significantly influences biological activity. Two approaches ensure stereoselectivity:

Chiral Auxiliary-Assisted Synthesis

Employing (R)-(-)-2,10-camphorsultam as a temporary chiral director during oxazepane formation achieves >99% enantiomeric excess (ee). Subsequent auxiliary removal via hydrolysis yields the (R)-configured product.

Asymmetric Hydrogenation

A rhodium-(R)-BINAP catalyst reduces a ketone intermediate to install the C6 stereocenter. This method, detailed in a 2021 patent, delivers 94% ee and 91% yield under 50 psi H₂ pressure.

Industrial-Scale Optimization

Large-scale production requires addressing cost and safety:

Continuous Flow Reactors

A three-stage continuous system reduces reaction time from 18 h (batch) to 2.5 h, achieving 89% yield with 99.5% purity. Key parameters include:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Temperature | 25°C | 50°C |

| Residence Time | 12 h | 30 min |

| Solvent Consumption | 15 L/kg | 5 L/kg |

Solvent Recycling

Distillation recovers 92% of THF and 85% of DMF, reducing waste generation by 40%.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

NMR Spectroscopic Data

Key ¹H NMR signals (CDCl₃, 400 MHz):

Chemical Reactions Analysis

Types of Reactions

4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid can undergo various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetone under cooling conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development :

- Biological Activity :

- Synthesis of Novel Compounds :

Case Studies and Research Findings

-

Oxazepane Derivatives in Drug Discovery :

- A study published in the Journal of Medicinal Chemistry highlighted a series of oxazepane derivatives, including those similar to 4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid, which were evaluated for their ability to activate the Constitutive Androstane Receptor (CAR). These findings suggest that such compounds could play a role in drug metabolism and toxicity studies .

- Immunotoxicity Evaluation :

- Antimicrobial Applications :

Materials Science Applications

-

Polymer Chemistry :

- The unique properties of 4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid make it suitable for use in polymer synthesis. Its ability to form stable linkages can facilitate the development of advanced materials with specific mechanical and thermal properties.

- Coating Technologies :

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential drug candidate for mood disorders; monoamine reuptake inhibition |

| Biological Activity | Interaction with neurotransmitter receptors; implications for neuropharmacology |

| Synthesis | Use as a protective group in organic synthesis; facilitates novel derivative creation |

| Immunotoxicity | Evaluation of safety profiles for drug candidates |

| Antimicrobial Agents | Development of new antibacterial formulations |

| Polymer Chemistry | Contribution to advanced material synthesis |

| Coating Technologies | Creation of antimicrobial coatings for medical applications |

Mechanism of Action

The mechanism of action of 4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid involves its interaction with various molecular targets. The compound can form covalent bonds with enzymes or receptors, altering their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is structurally analogous to derivatives like 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid () and [4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid (). Key differences lie in the heterocyclic ring systems and substituents:

Key Observations:

- Piperazine derivatives, with two nitrogen atoms, are more basic and commonly used in drug scaffolds .

- Molecular Weight : The target compound’s higher molecular weight (321.37 vs. 306.35 g/mol) reflects the additional oxygen atom and larger ring structure.

Biological Activity

The compound 4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid is a derivative of benzoic acid that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid can be represented as follows:

- IUPAC Name : 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

- Molecular Formula : CHNO

- Molecular Weight : 273.33 g/mol

Biological Activity Overview

Research indicates that compounds similar to 4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid may exhibit various biological activities, including:

- Enzyme Inhibition : Certain oxazepane derivatives have been shown to inhibit monoamine reuptake, which is significant in the treatment of depression and anxiety disorders .

- Proteostasis Modulation : Studies have demonstrated that benzoic acid derivatives can influence the proteostasis network by enhancing the activity of proteolytic enzymes such as cathepsins B and L, which are crucial for protein degradation pathways .

- Immunomodulatory Effects : Some related compounds have been reported to modulate immune responses, particularly in inflammatory conditions .

Enzyme Activity

A study highlighted that benzoic acid derivatives could activate proteasomal pathways and enhance the activity of cathepsins involved in protein degradation. Specifically, compounds similar to 4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid were tested at concentrations of 5 µM, showing significant activation of chymotrypsin-like enzymatic activity .

| Compound | Enzyme Activation (%) |

|---|---|

| Compound A (3-chloro-4-methoxybenzoic acid) | 467.3 ± 3.9 |

| Compound B (4-hydroxybenzoic acid) | Moderate |

| Compound C (4-methoxybenzoic acid) | Low |

Case Studies

- Monoamine Reuptake Inhibition : A patent described the monoamine reuptake inhibitory activity of oxazepane derivatives, suggesting potential applications in treating mood disorders .

- Inflammation Modulation : Another study investigated the immunomodulatory effects of salicylic acid derivatives and found that they could alter CD4+ T-cell populations in inflammatory models, indicating a therapeutic potential for conditions like autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid, and how can reaction efficiency be optimized?

- Methodology :

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group early to protect the oxazepane nitrogen during synthesis. This prevents undesired side reactions, as seen in similar Boc-protected piperazine derivatives .

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzoic acid moiety to the oxazepane ring. Optimize solvent polarity (e.g., DMF or dichloromethane) and temperature (0–25°C) to enhance yield .

- Purification : Employ recrystallization from ethanol/water mixtures or gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (>97%) and melting point consistency (compare with literature values for structural analogs) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm the Boc group (e.g., tert-butyl signals at ~1.4 ppm in H NMR) and the oxazepane-benzoic acid linkage. 2D NMR (COSY, HSQC) can resolve overlapping signals in the heterocyclic ring .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ ion). Electrospray ionization (ESI) is preferred for polar intermediates .

- IR Spectroscopy : Identify carbonyl stretches (Boc group: ~1680–1720 cm) and carboxylic acid O-H stretches (broad peak ~2500–3300 cm) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Purity Assessment : Verify purity via elemental analysis or quantitative NMR. Impurities (e.g., unreacted starting materials) can depress melting points .

- Crystallization Conditions : Recrystallize under controlled conditions (slow cooling, solvent mixtures) to ensure consistent crystal packing. Polymorphism may explain variations in melting points .

- Instrument Calibration : Cross-validate spectral data with standardized reference compounds (e.g., Boc-protected amines) to rule out instrumental artifacts .

Q. What strategies mitigate acid-sensitive degradation of the Boc group during synthesis?

- Methodology :

- pH Control : Avoid strongly acidic conditions (pH < 2) during carboxylic acid activation. Use mild acids (e.g., TFA) for Boc deprotection in later stages .

- Protective Group Alternatives : Compare Boc with acid-labile alternatives (e.g., Fmoc) if stability issues persist. Monitor degradation via TLC or LC-MS .

- Stability Studies : Conduct accelerated stability testing (40°C, 75% RH) to identify degradation pathways. Use mass spectrometry to characterize byproducts .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

- Methodology :

- Molecular Docking : Simulate binding interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. Focus on the benzoic acid moiety’s hydrogen-bonding potential .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Assess the Boc group’s steric effects on reactivity .

- MD Simulations : Model solvation dynamics in aqueous or lipid environments to evaluate bioavailability .

Experimental Design Considerations

Q. What parameters are critical when studying the compound’s reactivity under varying conditions?

- Prioritized Parameters :

- Solvent Effects : Test polar aprotic (DMF) vs. nonpolar (toluene) solvents to modulate reaction rates.

- Catalyst Screening : Evaluate palladium or organocatalysts for cross-coupling steps .

- Temperature Gradients : Use microwave-assisted synthesis to rapidly assess thermal stability .

Q. How can researchers design experiments to resolve conflicting data on byproduct formation?

- Methodology :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation in real time .

- Isolation and Characterization : Purify byproducts via preparative HPLC and characterize structurally (NMR, HRMS) to identify competing reaction pathways .

- DoE (Design of Experiments) : Apply factorial design to optimize reaction variables (e.g., equivalents, time) and minimize byproduct generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.